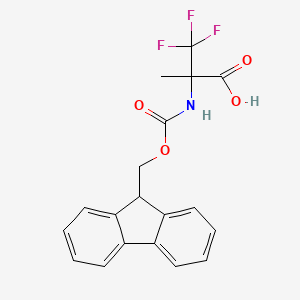

(R)-Fmoc-2-trifluoromethyl-alanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16F3NO4 |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |

InChI |

InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25) |

InChI Key |

WDBDMOCINHCAEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

CAS number for (R)-Fmoc-alpha-trifluoromethylalanine

Technical Whitepaper: (R)-Fmoc- -trifluoromethylalanine

Executive Summary

This technical guide provides a comprehensive analysis of (R)-Fmoc-

The incorporation of the trifluoromethyl (

Due to the quaternary nature of the

Part 1: Chemical Identity & Properties[1][2][3]

Unlike standard Fmoc-amino acids available in bulk catalogs, (R)-Fmoc-

Nomenclature and Registry[4]

-

Chemical Name: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3,3-trifluoro-2-methylpropanoic acid

-

Common Abbreviation: (R)-Fmoc-

-Tfm-Ala-OH -

CAS Number (Free Acid Precursor): 102210-02-6 (Refers to the chiral free acid salt, typically the L- or R-isomer depending on the specific salt form and vendor assignment. Verification of stereochemistry via optical rotation is mandatory before Fmoc-protection).

-

Molecular Formula:

-

Molecular Weight: 379.33 g/mol

Physicochemical Characteristics

| Property | Description | Impact on Synthesis/Biology |

| Steric Bulk | Tetrasubstituted | High steric hindrance; difficult coupling in SPPS. |

| Electronic Effect | Strong electron-withdrawing | Reduces pKa of the |

| Lipophilicity | High | Increases peptide interaction with hydrophobic pockets and cell membranes. |

| Conformation | Restricted ( | Promotes helical folding (often |

Part 2: Mechanistic Significance in Drug Design

Metabolic Stability (The "Fluorine Effect")

The primary driver for incorporating (R)-

-

Proteolytic Resistance: The

-trifluoromethyl group eliminates the -

Steric Shielding: The bulky

group (Van der Waals radius

Conformational Locking

The steric congestion at the

Part 3: Synthesis & Production

The synthesis of enantiopure (R)-Fmoc-

Chemo-Enzymatic Synthesis Workflow

A robust method involves the enzymatic resolution of trifluoropyruvate derivatives or the use of chiral auxiliaries.

Figure 1: Chemo-enzymatic synthesis pathway for (R)-Fmoc-

Protocol: Fmoc Protection of Free Acid

-

Dissolution: Dissolve (R)-

-trifluoromethylalanine (free acid) in a mixture of water and dioxane (1:1). -

Basification: Add

(2.5 eq) to ensure the zwitterion is converted to the anionic amine form. Note: The reduced nucleophilicity of the amine requires careful pH control (pH 8.5–9.0). -

Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) slowly at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. The electron-deficient amine reacts slower than standard amino acids.

-

Workup: Acidify with 1M HCl to pH 2, extract with ethyl acetate, and purify via column chromatography.

Part 4: Application in Solid Phase Peptide Synthesis (SPPS)

Incorporating (R)-Fmoc-

Challenges

-

Low Reactivity of the Amine: The

group pulls electron density from the -

Steric Hindrance: The tetrasubstituted carbon hinders the approach of the activated ester.

Optimized Coupling Protocol

To couple Fmoc-AA-OH onto the N-terminus of a resin-bound (R)-

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling reagent.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to accelerate the reaction via the neighboring group effect.

-

Conditions: Double coupling is mandatory.

-

Coupling 1: 3 eq AA, 3 eq HATU, 6 eq DIEA in DMF, 2 hours at 50°C (Microwave assisted is highly recommended).

-

Coupling 2: Repeat with fresh reagents.

-

-

Monitoring: Use the Chloranil test (for secondary/hindered amines) rather than the Kaiser test, which may yield false negatives.

SPPS Workflow Diagram

Figure 2: Optimized SPPS cycle for extending a peptide chain from a sterically hindered

Part 5: Quality Control & Validation

Analytical Data

-

NMR: The definitive identification method. Expect a singlet around -75 to -80 ppm (referenced to

-

Chiral HPLC: Essential to verify that no racemization occurred during the coupling or protection steps. Use a Chiralpak AD-H or equivalent column.

Self-Validating System

To ensure the integrity of the synthesis:

-

Test Cleavage: After coupling the

-Tfm-Ala and the subsequent amino acid, perform a micro-cleavage of a resin sample. -

LC-MS Analysis: Verify the mass of the dipeptide. If the mass corresponds to [Prev-AA] + [Tfm-Ala] - H2O, the coupling was successful. If the mass shows [Prev-AA] + [Tfm-Ala] + [Tetramethylguanidinium] (capping adducts), the coupling failed.

References

-

Synthesis and Properties of

-Trifluoromethyl Amino Acids Smits, R., et al. "Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids." Chemical Society Reviews, 2008. -

SPPS of Hindered Amino Acids Ueda, A., et al. "Synthesis of Chiral

-Trifluoromethyl -

Metabolic Stability Mechanisms Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Enzymatic Synthesis of Fluorinated Alanines VpALD and StDAPDH enzyme studies for enantioselective synthesis.

Conformational Control in Peptide Design: A Technical Guide to the Influence of (R)-2-Trifluoromethyl-alanine

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, fluorinated amino acids, and specifically (R)-2-trifluoromethyl-alanine ( (R)-α-TfmAla), have emerged as powerful tools for modulating peptide conformation, enhancing proteolytic stability, and fine-tuning physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the conformational effects of (R)-α-TfmAla in peptides. We will delve into the fundamental principles governing its structural influence, detail experimental and computational methodologies for its analysis, and explore its applications in creating next-generation peptide therapeutics.

Introduction: The Power of Fluorine in Peptide Chemistry

The introduction of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that are highly advantageous in peptide design.[2] It is strongly electron-withdrawing, highly lipophilic, and metabolically stable.[3] When incorporated into an amino acid scaffold, such as in (R)-2-trifluoromethyl-alanine, the CF3 group exerts profound and predictable effects on the local and global conformation of a peptide chain. Understanding and harnessing these effects is critical for the rational design of peptides with enhanced therapeutic profiles.

This guide will focus specifically on the (R)-enantiomer of 2-trifluoromethyl-alanine, exploring how its distinct stereochemistry and the inherent properties of the trifluoromethyl group synergize to influence peptide secondary structure.

The Unique Conformational Landscape of (R)-2-Trifluoromethyl-alanine

The conformational preferences of an amino acid residue are dictated by the allowable values of its backbone dihedral angles, phi (φ) and psi (ψ). For standard amino acids, these preferences are well-characterized and form the basis of the Ramachandran plot. However, the introduction of a bulky and highly electronegative trifluoromethyl group at the α-carbon in (R)-α-TfmAla significantly alters this landscape.

Steric and Electronic Influences of the Trifluoromethyl Group

The trifluoromethyl group is considerably larger than a methyl group, imposing significant steric constraints on the peptide backbone.[1] This steric hindrance restricts the accessible conformational space for the φ and ψ angles, favoring more defined and often helical structures.

Beyond simple sterics, the strong electron-withdrawing nature of the three fluorine atoms creates a dipole moment and influences the electronic environment of the peptide backbone. This can lead to non-covalent interactions that further stabilize specific conformations.

The Gauche Effect and its Implications

A key stereoelectronic principle governing the conformation of fluorinated molecules is the gauche effect. This phenomenon describes the tendency of a gauche conformation (a torsion angle of approximately 60°) to be more stable than the anti conformation (180°) when vicinal substituents are highly electronegative, such as fluorine.[4] In the context of a peptide containing (R)-α-TfmAla, the gauche effect can favor specific rotamers of the side chain, which in turn influences the backbone conformation. This is often explained by hyperconjugation, where electron density is donated from a C-H σ-bonding orbital to a vicinal C-F σ*-antibonding orbital, an interaction that is maximized in the gauche arrangement.[4]

Impact on Peptide Secondary Structure

The incorporation of (R)-α-TfmAla has been shown to be a potent strategy for stabilizing helical secondary structures within peptides.

Promotion of Helical Conformations

Studies on peptides containing α-trifluoromethyl-substituted amino acids have demonstrated their ability to induce and stabilize helical structures, particularly the 3(10)-helix.[5] The steric bulk of the CF3 group restricts the backbone to regions of the Ramachandran plot corresponding to helical conformations. X-ray crystallographic analysis of pentapeptides containing (R)-α-TfmAla has confirmed the formation of right-handed 3(10)-helical structures.[5] This helix-promoting propensity is a valuable tool for pre-organizing a peptide into a bioactive conformation, which can lead to enhanced receptor binding and biological activity.

Enhanced Proteolytic Stability

A significant challenge in the development of peptide therapeutics is their rapid degradation by proteases. The incorporation of sterically hindered, non-natural amino acids like (R)-α-TfmAla at or near a cleavage site can dramatically increase a peptide's resistance to proteolysis.[6] The bulky trifluoromethyl group can sterically shield the scissile peptide bond from the active site of a protease, thereby prolonging the peptide's in vivo half-life. For example, the incorporation of (R)-α-TfmAla has been shown to increase resistance towards pepsin degradation.[7]

Experimental Methodologies for Conformational Analysis

A multi-faceted experimental approach is essential to fully characterize the conformational effects of (R)-α-TfmAla in a peptide.

Peptide Synthesis and Incorporation of (R)-α-TfmAla

The incorporation of (R)-α-TfmAla into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). The synthesis of the Fmoc-protected (R)-α-TfmAla building block is a critical first step, and various synthetic routes have been developed.[8][9] Due to the steric hindrance and the electron-withdrawing nature of the trifluoromethyl group, coupling of the subsequent amino acid can be challenging and may require optimized coupling reagents and conditions.[10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating (R)-α-TfmAla

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.

-

Amino Acid Coupling:

-

Pre-activate the incoming Fmoc-protected amino acid (including Fmoc-(R)-α-TfmAla-OH) with a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

Note: For coupling an amino acid to the N-terminus of (R)-α-TfmAla, extended coupling times or the use of more potent coupling reagents may be necessary due to the deactivated nature of the amino group.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., MALDI-MS or ESI-MS).

Spectroscopic Techniques

| Technique | Information Gained | Key Considerations |

| Circular Dichroism (CD) Spectroscopy | Provides information on the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[11] | A powerful and relatively quick method for assessing the impact of (R)-α-TfmAla on the global conformation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The amide I band (1600-1700 cm-1) is sensitive to the peptide's secondary structure.[11] | Can be used to study peptide conformation in different environments, including in the solid state or in lipid membranes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed, atom-level structural information, including dihedral angle constraints (from coupling constants and NOEs) and inter-proton distances.[12] | ¹⁹F NMR is particularly powerful as the fluorine nucleus is a sensitive probe with a wide chemical shift range and no background signal in biological systems.[7][13] |

Workflow for NMR-Based Conformational Analysis

Caption: Workflow for determining the 3D structure of a peptide containing (R)-α-TfmAla using NMR spectroscopy.

X-ray Crystallography

When suitable crystals can be obtained, X-ray crystallography provides the highest resolution structural information, revealing precise bond lengths, bond angles, and dihedral angles.[14] This technique has been instrumental in confirming the helical conformations induced by α-trifluoromethylated amino acids.[5]

Computational Modeling

In conjunction with experimental data, computational modeling and molecular dynamics (MD) simulations can provide valuable insights into the conformational landscape of peptides containing (R)-α-TfmAla. These methods allow for the exploration of conformational dynamics and the energetic rationale behind the observed structural preferences.

Applications in Drug Discovery and Development

The unique properties of (R)-α-TfmAla make it a valuable building block for the design of peptide-based therapeutics with improved properties:

-

Enhanced Biological Activity: By constraining a peptide into its bioactive conformation, receptor binding affinity and, consequently, biological activity can be significantly enhanced.

-

Improved Pharmacokinetics: The increased proteolytic stability imparted by (R)-α-TfmAla can lead to a longer in vivo half-life, reducing the required dosing frequency.[6]

-

Modulation of Lipophilicity: The trifluoromethyl group increases the lipophilicity of a peptide, which can be tuned to optimize properties such as membrane permeability.[3][15]

The incorporation of trifluoromethyl groups is a well-established strategy in the design of small molecule drugs, and its application to peptide therapeutics holds immense promise.[1][2][16]

Conclusion and Future Outlook

(R)-2-trifluoromethyl-alanine is a powerful tool in the peptide chemist's arsenal for exerting precise control over peptide conformation. Its unique combination of steric bulk and electronic properties, governed by the principles of the gauche effect, allows for the rational design of peptides with stabilized secondary structures, enhanced proteolytic resistance, and improved physicochemical properties. As our understanding of the nuanced effects of fluorination continues to grow, we can expect to see the increasingly sophisticated application of (R)-α-TfmAla and other fluorinated amino acids in the development of next-generation peptide therapeutics that are more potent, stable, and effective.

References

-

Chemical Communications (RSC Publishing).

-

PubMed.

-

Organic & Biomolecular Chemistry (RSC Publishing).

-

Organic Chemistry Frontiers (RSC Publishing).

-

PubMed.

-

Rsc.org.

-

ResearchGate.

-

PMC.

-

Scite.ai.

-

Refubium.

-

Wiley Online Library.

-

ResearchGate.

-

KOPS.

-

ACS Publications.

-

PubMed.

-

ResearchGate.

-

Journal of the American Chemical Society.

-

PubMed.

-

Hovione.

-

MDPI.

-

PMC.

-

MDPI.

-

Wikipedia.

-

PMC - NIH.

-

PMC.

-

ResearchGate.

-

Recent.

-

ResearchGate.

-

PMC - NIH.

-

Thieme Connect.

-

ResearchGate.

-

PubMed - NIH.

-

CY BioCIS.

-

ACS Publications.

-

MDPI.

-

ResearchGate.

-

Open Research Repository.

-

ACS Publications.

-

Proteinstructures.com.

-

PMC.

-

PubMed.

-

PMC.

-

ChemRxiv.

-

PubMed.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]

- 11. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-Protected Quaternary α-Trifluoromethyl Amino Acids: A Technical Guide for Advanced Peptide Chemistry

Abstract

In the landscape of modern drug discovery, the strategic manipulation of a peptide's physicochemical properties is paramount to achieving desired therapeutic outcomes. The introduction of fluorinated amino acids has emerged as a powerful tool, with the trifluoromethyl (CF3) group, in particular, offering a unique combination of metabolic stability, enhanced lipophilicity, and potent electronic effects. This guide provides an in-depth technical overview of a highly specialized class of building blocks: Fmoc-protected quaternary α-trifluoromethyl amino acids. We will explore the profound impact of this dual-feature modification—a stereochemically locked quaternary center and an electron-withdrawing CF3 group—on peptide conformation and function. This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing the commercial supplier landscape, providing a robust protocol for their incorporation into peptide sequences, and discussing the underlying rationale for key experimental choices.

The Power of Trifluoromethylation at a Quaternary Center

The incorporation of a trifluoromethyl group (CF3) into amino acid scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of peptide-based therapeutics.[1][2][3] The CF3 group is a bioisostere for various side chains, including methyl and isopropyl groups, but imparts significantly different properties.[1][2]

Unique Physicochemical Properties Conferred by the CF3 Group

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by common enzymatic pathways, such as oxidation by cytochrome P450 enzymes.[1] This can significantly increase the in vivo half-life of a peptide drug.

-

Increased Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a peptide's ability to cross cellular membranes and improve its overall bioavailability.[1][4]

-

Potent Electronic Effects: Fluorine is the most electronegative element, making the CF3 group a strong electron-withdrawing substituent. This can alter the pKa of nearby functional groups, influence hydrogen bonding capabilities, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1][2]

The Role of the α-Quaternary Center

When the CF3 group is installed at an α-carbon that is also substituted with another side chain (R-group), a quaternary stereocenter is created. This structural feature imposes significant conformational constraints on the peptide backbone. The steric bulk of the quaternary center restricts the rotational freedom (phi and psi angles) of the amino acid residue, locking the peptide into a more defined and predictable three-dimensional structure. This pre-organization can be highly advantageous for enhancing binding affinity and selectivity to a specific protein target.

The combination of the CF3 group and a quaternary center presents a formidable challenge for chemical synthesis, which contributes to the specialized nature and higher cost of these reagents.[1][2][5] The primary difficulties lie in the stereoselective construction of the quaternary center and the introduction of the trifluoromethyl group.[5][6][7]

Supplier Landscape and Commercial Availability

The niche nature of Fmoc-protected quaternary α-trifluoromethyl amino acids means they are available from a select group of specialized chemical suppliers. Researchers should prioritize vendors who can provide comprehensive analytical data, including HPLC purity, enantiomeric excess (ee%), and NMR spectra, to ensure the quality and integrity of these advanced building blocks.

| Supplier | Product Focus | Custom Synthesis | Notes |

| Sigma-Aldrich (Merck) | Broad catalog of unnatural and fluorinated amino acids. | Yes | Often the first point of call for many researchers, with a wide distribution network. Their catalog should be checked for specific quaternary structures. |

| Apollo Scientific | Specializes in fluorine chemistry and offers a wide range of fluorinated building blocks, including Fmoc-protected amino acids.[8][9] | Yes | A key supplier in the fluorochemical space with a diverse catalog of both common and rare fluorinated reagents. |

| Chem-Impex | Provides specialized amino acid derivatives for peptide synthesis and drug development, including trifluoromethylated versions.[10] | Yes | Offers specific products like Fmoc-L-Phe(2-trifluoromethyl)-OH, indicating a focus on advanced, functionalized amino acids.[10] |

| MolecuNav | Focuses on fluorinated amino acids and their precursors, catering to drug development needs.[11] | Yes | Provides both in-stock items and custom synthesis services for novel fluorinated amino acids.[11] |

| Aapptec | A supplier of a wide range of reagents for peptide synthesis, including various Fmoc-amino acids.[12] | Yes | While offering a broad range of standard Fmoc-amino acids, their catalog should be specifically queried for these quaternary derivatives. |

| AltaBioscience | Supplies all 20 standard Fmoc-protected L-amino acids and offers custom peptide synthesis services.[13] | Yes | Known for high-quality reagents for standard peptide synthesis; inquiries for these specialized reagents would likely fall under their custom synthesis services. |

Note: The availability of specific side-chain (R-group) variations for quaternary α-trifluoromethyl amino acids is often limited. Many structures may only be available through custom synthesis.

Practical Workflow: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids, such as quaternary α-trifluoromethyl derivatives, into a growing peptide chain via SPPS requires optimized coupling conditions to overcome both steric hindrance and the deactivating electronic effect of the CF3 group.[14][15] Standard coupling protocols are often inefficient and can lead to incomplete reactions and deletion sequences.[15][16]

Rationale for Protocol Choices

The primary challenge is the reduced nucleophilicity of the α-amino group of the trifluoromethylated residue once it has been coupled to the resin-bound peptide.[15] The strong electron-withdrawing nature of the CF3 group makes this amine less reactive towards the incoming activated carboxylic acid of the next amino acid. Furthermore, the steric bulk of the quaternary center physically shields the reactive sites. Therefore, the chosen protocol must utilize highly reactive reagents and conditions to drive the coupling reaction to completion.

Recommended SPPS Protocol

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected quaternary α-trifluoromethyl amino acid

-

Standard Fmoc-protected amino acids

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These are highly efficient coupling reagents known to minimize racemization.[14]

-

Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Reagent: 20% Piperidine in DMF

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes before use.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion for 15 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of the Quaternary Amino Acid:

-

Pre-activation: In a separate vessel, dissolve the Fmoc-protected quaternary α-trifluoromethyl amino acid (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes. The use of a higher equivalency of reagents is crucial to drive the reaction forward.

-

Coupling Reaction: Add the pre-activated mixture to the washed resin. Allow the coupling to proceed for 2-4 hours. A longer reaction time is necessary to overcome the steric hindrance.

-

Monitoring: Perform a Kaiser test or other qualitative test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling is incomplete.

-

-

Double Coupling (If Necessary): If the initial coupling is incomplete, drain the resin, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

-

Capping (Optional but Recommended): To permanently block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of 10% acetic anhydride and 2% DIEA in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times).

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next standard amino acid in the sequence using your standard protocol.

-

Final Cleavage and Deprotection: Once the full peptide is synthesized, wash the resin with Dichloromethane (DCM), dry it, and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 5. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Amino acids Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 9. Amino acid-FMOC protected Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 10. chemimpex.com [chemimpex.com]

- 11. molecunav.com [molecunav.com]

- 12. peptide.com [peptide.com]

- 13. shop.altabioscience.com [shop.altabioscience.com]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. blog.mblintl.com [blog.mblintl.com]

Methodological & Application

Solid-phase peptide synthesis protocols for (R)-Fmoc-2-trifluoromethyl-alanine

Executive Summary

The incorporation of (R)-Fmoc-2-trifluoromethyl-alanine (Fmoc-(R)-2-CF3-Ala-OH) into peptide sequences offers profound advantages in metabolic stability and conformational constraint. However, it presents a unique "double-edged" synthetic challenge that causes standard SPPS protocols to fail.

While the steric bulk of the

This guide provides two validated protocols:

-

Direct On-Resin Elongation: Optimized for automated synthesizers using high-reactivity acylating species.

-

Dipeptide Block Strategy (Recommended): A solution-phase pre-activation approach that guarantees sequence fidelity.

Chemical Context & Mechanistic Insight

The "Fluorine Effect" on Nucleophilicity

Standard SPPS relies on the

In 2-CF3-Ala , the

-

Result: The pKa of the amine drops to ~5.5–6.0.

-

Consequence: Under standard basic coupling conditions, the amine is deprotonated but lacks the electron density required to attack the incoming activated ester (OBt/OAt).

Visualization: The Deactivation Mechanism

Figure 1: Mechanistic representation of the electron-withdrawing effect reducing amine nucleophilicity.

Strategic Decision Matrix

Before beginning synthesis, select the protocol based on your sequence position and available equipment.

| Feature | Protocol A: Direct On-Resin | Protocol B: Dipeptide Block (Gold Standard) |

| Primary Use Case | Library synthesis; Automated synthesizers. | Critical therapeutic candidates; Long peptides. |

| Reagent Requirement | PyAOP or In-situ Acid Chlorides (BTC). | Solution phase synthesis capability.[1][2][3][4][5] |

| Risk Profile | Moderate risk of deletion sequences ( | Low risk; High fidelity. |

| Step Difficulty | High (Requires strict anhydrous conditions). | Moderate (Requires purification of intermediate). |

Protocol A: Direct On-Resin Synthesis

Use this protocol if you must perform stepwise elongation on the solid support.

Phase 1: Coupling Fmoc-(R)-2-CF3-Ala-OH to the Resin

The steric hindrance makes this step slow, but the carboxylate is reactive enough with strong activators.

-

Resin Selection: Use ChemMatrix or PEG-PS resin (low loading: 0.2 – 0.4 mmol/g) to minimize aggregation.

-

Activation:

-

Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / Collidine (2.0 eq).

-

Stoichiometry: 4-fold excess of Amino Acid relative to resin.

-

Solvent: DMF (anhydrous).

-

-

Coupling:

-

Temperature: 60°C (Microwave) or 75°C (Conventional).

-

Time: 1 hour (Microwave) or 4 hours (Conventional).

-

Monitoring: Chloranil test (Kaiser test is unreliable for secondary/hindered amines).

-

Phase 2: Elongation (The Critical Step)

Coupling the NEXT amino acid onto the deactivated 2-CF3-Ala amine.

WARNING: Standard HATU/DIEA coupling will likely fail here.

Option A1: PyAOP / HOAt (Preferred for Automated Systems)

-

Deprotection: 20% Piperidine/DMF with 0.1M HOBt (to prevent aspartimide formation if applicable).

-

Wash: DCM x 5, DMF x 5 (Crucial to remove all traces of piperidine).

-

Activation:

-

Incoming Fmoc-AA-OH (5 eq).

-

PyAOP (5 eq) – Phosphonium salts are superior for hindered amines.

-

HOAt (5 eq).

-

DIEA (10 eq).

-

-

Reaction: Double couple at 75°C for 60 minutes each.

Option A2: In-Situ Acid Chloride (Manual Synthesis Only) Acid chlorides are highly electrophilic and can overcome the poor nucleophilicity of the amine.

-

Reagent: Bis(trichloromethyl)carbonate (BTC) / Triphosgene.

-

Procedure:

-

Dissolve Incoming Fmoc-AA-OH (3 eq) and BTC (1 eq) in dry THF/DCM.

-

Add 2,4,6-Collidine (8 eq). Stir for 10 min to generate acid chloride.

-

Add solution to the resin-bound 2-CF3-Ala.

-

Time: 2 hours at Room Temperature.

-

Protocol B: The Dipeptide Block Strategy (Recommended)

This approach shifts the difficult coupling to solution phase, where it can be driven to completion and purified.

Rationale

By synthesizing Fmoc-AA-(R)-2-CF3-Ala-OH in solution, you bypass the on-resin nucleophilicity issue. The coupling of this dipeptide to the resin is then a standard steric coupling (handled by Phase 1 conditions above).

Workflow Diagram

Figure 2: Workflow for the Dipeptide Block Strategy.

Step-by-Step Methodology

-

Protection of C-terminus: Start with H-(R)-2-CF3-Ala-OMe (Methyl ester).

-

Activation of Incoming AA:

-

Convert the incoming Fmoc-AA-OH to its acid chloride using

(reflux, neat) or mixed anhydride (IBCF/NMM). -

Note: Acid chlorides are preferred for sterically encumbered couplings.

-

-

Solution Coupling:

-

Mix Activated Fmoc-AA-Cl with H-(R)-2-CF3-Ala-OMe in DCM with mild base (s-Collidine).

-

Monitor by TLC/HPLC until completion.

-

-

Saponification:

-

Treat with LiOH in THF/H2O to remove the methyl ester.

-

Acidify carefully to precipitate the free acid: Fmoc-AA-(R)-2-CF3-Ala-OH .

-

-

SPPS Integration:

-

Couple this purified dipeptide block to the resin using HATU/HOAt at 60°C (as described in Protocol A, Phase 1).

-

Quality Control & Troubleshooting

Analytical Monitoring

-

19F NMR: The ultimate diagnostic tool.

-

Product peak: ~ -75 ppm (singlet).

-

If multiple peaks appear, check for racemization (though unlikely for quaternary centers) or incomplete coupling.

-

-

HPLC: Use a C18 column with a shallow gradient (e.g., 0.5% B/min). Fluorinated peptides are significantly more hydrophobic; expect a shift in retention time compared to the non-fluorinated analog.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Deletion of residue | Failed elongation due to deactivated amine. | Switch to Protocol B (Dipeptide) or use Acid Chlorides for the next step. |

| Low Loading of Tfm-Ala | Steric hindrance at the resin surface. | Use PEG-PS resin; Increase temp to 75°C; Double couple. |

| Aspartimide Formation | High temperature + Basic conditions. | Add 0.1M HOBt to the piperidine deprotection solution. |

| Incomplete Deprotection | Steric shielding of the Fmoc group. | Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving Tfm-Ala. |

References

-

Pytkowicz, J., et al. (2016).[6] "Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides...". Amino Acids.[1][2][3][4][7][8][9][10][11]

- Key Insight: Defines the solution-phase dipeptide strategy as the most reliable method for incorpor

-

Chaume, G., et al. (2024). "Two decades of fluorine chemistry in Cergy". Comptes Rendus Chimie.

- Key Insight: Reviews the electronic deactivation of the amine and failure of standard on-resin coupling.

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents".

- Key Insight: General protocols for hindered amino acids (H

-

BenchChem. (2025).[2][8] "Optimizing Coupling Reactions for Sterically Hindered Amino Acids".

- Key Insight: Protocols for acyl fluoride and acid chloride activ

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. bachem.com [bachem.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mesalabs.com [mesalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 11. peptide.com [peptide.com]

Application Notes and Protocols for Coupling Sterically Hindered α-Trifluoromethyl Amino Acids

Introduction: The Challenge of Incorporating α-Trifluoromethyl Amino Acids into Peptides

The introduction of α-trifluoromethyl (α-CF3) amino acids into peptide sequences is a powerful strategy in medicinal chemistry. The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate peptide conformation, can lead to enhanced biological activity and improved pharmacokinetic profiles. However, the steric bulk and electron-withdrawing nature of the CF3 group present significant challenges to standard peptide coupling protocols. These factors can dramatically slow down reaction kinetics, leading to incomplete couplings and the potential for epimerization, thereby compromising the purity and biological integrity of the final peptide.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the complexities associated with the coupling of sterically hindered α-trifluoromethyl amino acids. We will explore the most effective coupling reagents, delve into their mechanisms of action, and provide detailed, field-proven protocols to overcome these synthetic hurdles.

Understanding the Hurdles: Steric Hindrance and Electronic Effects

The primary obstacle in the acylation of α-trifluoromethyl amino acids is the steric congestion around the α-carbon. This bulkiness physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. Standard coupling reagents, such as carbodiimides like DCC and DIC, are often insufficiently reactive to overcome this steric barrier, resulting in low yields and unreacted starting materials.[1]

Furthermore, the strong electron-withdrawing effect of the trifluoromethyl group decreases the nucleophilicity of the α-amino group. This electronic deactivation further slows the coupling reaction, necessitating the use of highly potent activating agents.

A significant challenge, particularly in solid-phase peptide synthesis (SPPS), is the difficulty of directly coupling an amino acid to the N-terminus of a resin-bound α-trifluoromethyl amino acid. Attempts to perform this step on-resin often fail or result in very low yields.[2]

Strategic Approaches to Successful Coupling

To address these challenges, two primary strategies have proven effective: the use of highly reactive coupling reagents and the "dipeptide building block" approach.

High-Potency Coupling Reagents: Overcoming Inertia

For solution-phase couplings and the synthesis of dipeptide building blocks, the use of aminium/uronium or phosphonium salt-based coupling reagents is paramount. These reagents form highly reactive activated esters that can overcome the steric and electronic barriers presented by α-trifluoromethyl amino acids.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A third-generation uronium salt that forms highly reactive OAt-active esters.[3] It is renowned for its high coupling efficiency, especially with sterically hindered amino acids.[2][4] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction and suppressing epimerization.[5]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient uronium salt that generates reactive O-6-ClBt esters. It is often considered a cost-effective alternative to HATU with comparable reactivity.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure. COMU offers coupling efficiencies comparable to or even exceeding HATU in some cases and boasts a superior safety profile, as it is not explosive like HOAt-based reagents.[3][5][6][7] Its byproducts are also water-soluble, simplifying purification.[8]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that forms OBt-active esters. While generally very effective, for the most challenging couplings involving α-trifluoromethyl amino acids, uronium salts like HATU or COMU may offer an advantage.

The general mechanism for uronium salt-mediated coupling involves the activation of the carboxylic acid to form a highly reactive acyl-uronium species, which is then attacked by the amine to form the amide bond.

Caption: General mechanism of peptide bond formation using uronium salt coupling reagents.

The Dipeptide Building Block Strategy: A Paradigm Shift for SPPS

Given the difficulty of on-resin coupling to the N-terminus of α-trifluoromethyl amino acids, the most reliable and efficient method for their incorporation into longer peptides via SPPS is the use of pre-synthesized Fmoc-protected dipeptide building blocks.[2] This approach shifts the challenging coupling step to a more controllable solution-phase synthesis.

Caption: Workflow illustrating the dipeptide building block strategy for incorporating α-CF3 amino acids in SPPS.

This strategy involves synthesizing a dipeptide of the structure Fmoc-AA-(α-CF3-AA)-OH in solution, where "AA" is the desired amino acid preceding the α-trifluoromethyl residue. This dipeptide is then purified and used as a single unit in the subsequent SPPS cycle.

Acyl Fluorides: An Emerging Powerful Alternative

For exceptionally challenging couplings, the in-situ generation of acyl fluorides represents a highly effective strategy. Acyl fluorides are among the most reactive carboxylic acid derivatives, yet they exhibit remarkable stability and low propensity for racemization. Reagents such as thionyl fluoride (SOF2) can be used to generate acyl fluorides from the corresponding carboxylic acids, which then readily couple with even poorly nucleophilic amines.[9][10][11] This method has been successfully applied to the synthesis of dipeptides with minimal to no epimerization.[9][10]

Minimizing Epimerization: A Critical Consideration

Epimerization at the α-carbon of the activated amino acid is a significant risk during the coupling of sterically hindered residues. The extended reaction times often required can increase the likelihood of this side reaction. Several factors can help mitigate epimerization:

-

Choice of Base: The use of a sterically hindered, weaker base such as 2,4,6-collidine or N-methylmorpholine (NMM) is often preferred over stronger bases like diisopropylethylamine (DIPEA).[12][13]

-

Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent and base before adding the amine component. Prolonged pre-activation can increase the risk of oxazolone formation, a key intermediate in the epimerization pathway.[12]

-

Reaction Temperature: Performing the coupling at or below room temperature can help to suppress epimerization.[14]

-

Coupling Reagent Additives: The use of additives like HOAt and OxymaPure, which are integral to reagents like HATU and COMU respectively, are highly effective at suppressing racemization.[5][14]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-AA-(α-CF3-AA)-OH Dipeptide Building Block using HATU

This protocol describes the synthesis of a dipeptide building block for subsequent use in SPPS.

Materials:

-

Fmoc-protected amino acid (Fmoc-AA-OH) (1.0 eq)

-

α-Trifluoromethyl amino acid (H-α-CF3-AA-OH) (1.0 eq)

-

HATU (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaCl solution (Brine)

-

Anhydrous MgSO4 or Na2SO4

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

-

Add DIPEA or collidine (2.0 eq) to the solution and stir for 2-5 minutes at room temperature for pre-activation.

-

In a separate flask, dissolve the H-α-CF3-AA-OH (1.0 eq) in anhydrous DMF.

-

Add the solution of the α-trifluoromethyl amino acid to the pre-activated Fmoc-amino acid solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography to obtain the pure Fmoc-AA-(α-CF3-AA)-OH.

Protocol 2: Acyl Fluoride Mediated Coupling in Solution Phase

This protocol provides a general guideline for using an in-situ acyl fluoride formation method for particularly difficult couplings.

Materials:

-

N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH) (1.0 eq)

-

Amino acid ester hydrochloride (H-AA-OR·HCl) (1.0 eq)

-

Thionyl fluoride (SOF2) solution in DCM or ACN (1.0 eq)

-

Pyridine (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or ACN.

-

Add pyridine (1.0 eq) to the solution.

-

Slowly add the thionyl fluoride solution (1.0 eq) and stir for 30 minutes at room temperature to form the acyl fluoride.

-

In a separate flask, neutralize the amino acid ester hydrochloride with a suitable base (e.g., DIPEA) in DCM.

-

Add the solution of the free amino acid ester to the acyl fluoride solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup and purify the dipeptide by column chromatography.

Data Summary: Comparison of Coupling Reagent Performance

| Coupling Reagent | Active Species | Relative Reactivity | Epimerization Suppression | Key Advantages | Considerations |

| HATU | OAt-ester | Very High | Excellent | High efficiency for hindered couplings, well-established. | Potentially explosive, higher cost. |

| HCTU | O-6-ClBt-ester | High | Very Good | High reactivity, more cost-effective than HATU. | Benzotriazole-based. |

| COMU | Oxyma-ester | Very High | Excellent | High efficiency, excellent safety profile, water-soluble byproducts.[5][8] | Newer reagent, may be more expensive than HCTU. |

| PyBOP | OBt-ester | High | Good | Well-established, effective for many couplings. | Phosphonium-based, may be less effective for the most hindered cases compared to HATU/COMU. |

| Acyl Fluoride (in-situ) | Acyl Fluoride | Extremely High | Excellent | Overcomes extreme steric hindrance, low racemization.[9][10] | Requires specific fluorinating agents, may require more optimization. |

Conclusion and Future Outlook

The successful incorporation of sterically hindered α-trifluoromethyl amino acids into peptides is an achievable goal with the right strategic approach. The use of high-potency uronium or phosphonium coupling reagents, particularly in the context of a solution-phase synthesis of dipeptide building blocks, has proven to be a robust and reliable method. For exceptionally challenging cases, the in-situ formation of acyl fluorides offers a powerful alternative.

As the demand for peptides with enhanced therapeutic properties continues to grow, the development of even more efficient and milder coupling reagents will remain a key area of research. Future innovations may focus on catalytic methods that can overcome the inherent challenges of these unique amino acids, further streamlining their incorporation into complex peptide architectures.

References

-

ResearchGate. (2016). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

-

SciSpace. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Available at: [Link]

-

Royal Society of Chemistry. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Available at: [Link]

-

ResearchGate. (2025). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

- BenchChem. (2025). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.

- Epimerization of Peptide.

-

Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.

-

ACS Publications. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Available at: [Link]

-

ResearchGate. (2023). Synthesis of Acyl Fluorides from Carboxylic Acids with KI/AgSCF3 for Efficient Amide and Peptide Synthesis. Available at: [Link]

- Thieme. (n.d.). Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I.

-

Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Available at: [Link]

- Nowick Laboratory. (2020).

-

National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]

-

Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Available at: [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Available at: [Link]

- BenchChem. (n.d.).

-

ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of Peptide Coupling Reagents COMU and HCTU. Available at: [Link]

- Optimizing Peptide Coupling: Key Techniques. Optimizing Peptide Coupling: Key Techniques.

Sources

- 1. Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Notes and Protocols for the Incorporation of (R)-Fmoc-2-CF3-Ala into Bioactive Peptides

Introduction: The Strategic Value of Trifluoromethyl-Alanine in Peptide Drug Discovery

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful toolkit to enhance the therapeutic potential of these versatile molecules. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The trifluoromethyl (CF3) group, in particular, is a bioisostere for the isopropyl group of valine and leucine, but with profoundly different electronic characteristics. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence peptide conformation, metabolic stability, and receptor-binding interactions.[1][2]

This guide provides a comprehensive overview and detailed protocols for the incorporation of (R)-Fmoc-2-CF3-Ala, a chiral, trifluoromethylated analog of alanine, into bioactive peptides. The presence of the α-trifluoromethyl group presents both unique opportunities and significant synthetic challenges. This document will equip researchers, medicinal chemists, and drug development professionals with the necessary knowledge to harness the potential of this powerful building block.

Physicochemical Properties and Strategic Considerations

The incorporation of (R)-2-CF3-Ala into a peptide sequence can confer several advantageous properties:

-

Enhanced Proteolytic Stability: The steric bulk and electronic nature of the trifluoromethyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1][2]

-

Modulation of Bioactivity: The unique conformational constraints imposed by the α-CF3 group can lock the peptide into a bioactive conformation, leading to enhanced receptor affinity and specificity.

-

Increased Hydrophobicity: The lipophilic nature of the CF3 group can improve the ability of a peptide to cross cellular membranes, a critical factor for targeting intracellular proteins.

-

19F NMR Probe: The trifluoromethyl group serves as a sensitive and specific probe for 19F NMR studies, enabling detailed investigations of peptide-protein interactions and conformational dynamics.

However, the very properties that make (R)-2-CF3-Ala a valuable tool also present a significant synthetic hurdle. The strong electron-withdrawing effect of the trifluoromethyl group dramatically decreases the nucleophilicity of the α-amino group.[3] This deactivation renders direct coupling of an incoming amino acid to the N-terminus of a resin-bound CF3-Ala residue during standard solid-phase peptide synthesis (SPPS) exceedingly difficult, often resulting in very low yields or complete failure of the coupling step.

To circumvent this challenge, the most effective and reliable strategy is the use of pre-synthesized Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptide building blocks .[3] These dipeptides are prepared in the solution phase, where the challenging coupling can be driven to completion using highly activated reagents. The resulting dipeptide is then incorporated into the growing peptide chain using standard SPPS protocols.

Experimental Workflows and Protocols

This section details the necessary protocols for the successful incorporation of (R)-Fmoc-2-CF3-Ala into a peptide sequence, focusing on the dipeptide building block strategy.

Workflow Overview

The overall workflow for incorporating (R)-Fmoc-2-CF3-Ala into a peptide sequence is a two-stage process, as illustrated in the diagram below.

Caption: Overall workflow for incorporating (R)-Fmoc-2-CF3-Ala via a dipeptide building block strategy.

Part 1: Solution-Phase Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH Dipeptide Building Block

This protocol describes the synthesis of a dipeptide building block where "AA" represents any standard proteinogenic amino acid. The key to this synthesis is the use of a highly activated form of the incoming Fmoc-amino acid, such as an acid chloride, to overcome the low nucleophilicity of the (R)-H-2-CF3-Ala-OH amine.[3]

Materials:

-

Fmoc-protected amino acid (Fmoc-AA-OH)

-

(R)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid ((R)-H-2-CF3-Ala-OH)

-

Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Protocol 1: Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH via Acid Chloride

-

Preparation of Fmoc-AA-Cl:

-

In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the Fmoc-AA-OH (1.0 eq.) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-AA-Cl. This intermediate is moisture-sensitive and should be used immediately without further purification.

-

-

Coupling Reaction:

-

In a separate flame-dried flask, dissolve (R)-H-2-CF3-Ala-OH (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C and add DIPEA (2.5 eq.).

-

Dissolve the crude Fmoc-AA-Cl from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the solution of (R)-H-2-CF3-Ala-OH.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

The crude dipeptide can be purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure Fmoc-AA-(R)-α-Tfm-Ala-OH.

-

Table 1: Troubleshooting for Dipeptide Synthesis

| Problem | Possible Cause | Solution |

| Low coupling yield | Incomplete activation of Fmoc-AA-OH. | Ensure anhydrous conditions. Increase reaction time or use a slight excess of thionyl/oxalyl chloride. |

| Degradation of the acid chloride. | Use the freshly prepared acid chloride immediately. | |

| Insufficient base during coupling. | Ensure adequate DIPEA is present to neutralize HCl and deprotonate the carboxylic acid of (R)-H-2-CF3-Ala-OH. | |

| Multiple products observed | Racemization of the activated amino acid. | Maintain low temperatures during the activation and coupling steps. |

| Side reactions of the activated amino acid. | Use the activated species immediately. | |

| Difficulty in purification | Co-elution of starting materials and product. | Optimize the chromatography solvent system. Consider reverse-phase flash chromatography if silica gel is ineffective. |

Part 2: Solid-Phase Peptide Synthesis (SPPS) using the Dipeptide Building Block

Once the purified Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptide is obtained, it can be readily incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. Due to the steric bulk of the dipeptide, optimized coupling conditions are recommended.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

-

Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptide building block

-

Other required Fmoc-protected amino acids

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Protocol 2: SPPS Incorporation of the Dipeptide Building Block

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus. The dipeptide is coupled onto the deprotected N-terminus of the growing peptide chain on the resin.

-

Resin Swelling and Initial Deprotection:

-

Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

-

-

Dipeptide Coupling (Double Coupling Recommended):

-

First Coupling:

-

In a separate vial, pre-activate the Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptide (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

-

Second Coupling:

-

Repeat the pre-activation and coupling steps with a fresh solution of the activated dipeptide.

-

After the second coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful coupling to the primary or secondary amine.

-

-

Chain Elongation:

-

Continue the peptide synthesis by deprotecting the Fmoc group of the newly added dipeptide and coupling the subsequent Fmoc-amino acid using standard SPPS protocols.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter to separate the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Caption: A single cycle of SPPS for the incorporation of the dipeptide building block.

Purification and Characterization of CF3-Ala Containing Peptides

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is typically purified by preparative RP-HPLC. The incorporation of the trifluoromethyl group significantly increases the hydrophobicity of the peptide.[4] This increased hydrophobicity will lead to a longer retention time on the RP-HPLC column compared to its non-fluorinated counterpart.

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient of increasing %B (e.g., 5-95% B over 30-60 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the identity and purity of the synthesized peptide. Electrospray ionization (ESI) is commonly used for peptide analysis.

-

Expected Mass: The observed molecular weight should match the calculated monoisotopic mass of the peptide containing the (R)-2-CF3-Ala residue. The mass of the (R)-2-CF3-Ala residue is approximately 157.04 g/mol .

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence. In collision-induced dissociation (CID), peptides typically fragment at the amide bonds, generating b- and y-ions. The presence of the CF3-Ala residue will result in a characteristic mass difference in the fragment ion series. Due to the stability of the C-CF3 bond, fragmentation within the trifluoromethyl group itself is not typically observed under standard CID conditions.

Case Study: Synthesis of an Aβ Aggregation Inhibitor Analog

The incorporation of (R)-α-Trifluoromethylalanine has been shown to be effective in modulating the aggregation of the amyloid-β (Aβ) peptide, a key pathological feature of Alzheimer's disease.[2] A study demonstrated that a short peptide containing (R)-α-Tfm-Ala was more effective at inhibiting Aβ fibril formation than a similar peptide containing the non-fluorinated analog, α-aminoisobutyric acid (Aib).[2] This highlights the potential of using (R)-2-CF3-Ala to develop peptide-based therapeutics for neurodegenerative diseases. The synthesis of such peptides would follow the dipeptide building block strategy outlined in this guide.

Conclusion

The incorporation of (R)-Fmoc-2-CF3-Ala into bioactive peptides offers a promising strategy for enhancing their therapeutic properties. While the direct coupling of this sterically hindered and electronically deactivated amino acid in SPPS is challenging, the use of pre-formed dipeptide building blocks provides a robust and reliable solution. The protocols and guidelines presented in this document provide a comprehensive framework for the successful synthesis, purification, and characterization of peptides containing this valuable non-proteinogenic amino acid. By leveraging the unique properties of the trifluoromethyl group, researchers can unlock new possibilities in the design and development of next-generation peptide therapeutics.

References

-

Pytkowicz, J., Brigaud, T., et al. (2016). Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis. Amino Acids, 48(6), 1457-68. Available at: [Link]

-

Koksch, B., Jakubke, H. D., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. Available at: [Link]

-

Chaume, G., Pytkowicz, J., Brigaud, T. (2016). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. ResearchGate. Available at: [Link]

-

Ongeri, S., et al. (2015). (R)-α-trifluoromethylalanine containing short peptide in the inhibition of amyloid peptide fibrillation. Biopolymers, 104(5), 536-45. Available at: [Link]

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Biotage. (2023). Using double coupling to improve your peptide synthesis. Available at: [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

-

Mascot. (n.d.). Peptide fragmentation. Matrix Science. Available at: [Link]

-

Pytkowicz, J., Brigaud, T., et al. (2016). Orthogonal deprotection of the (R)-12 dipeptide building block. ResearchGate. Available at: [Link]

-

Hodges, R.S., Mant, C.T. (2007). HPLC of Peptides and Proteins. Springer. Available at: [Link]

-

Brigaud, T., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

Barnes, S., Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

-

Hodges, R.S., Mant, C.T. (2007). Prediction of peptide retention time in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1141(2), 163-75. Available at: [Link]

Sources

- 1. Recovery, Purification, and Reusability of Building Blocks for Solid Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Yields of Fmoc-α-Tfm-Ala in Solid Phase Synthesis

Welcome to the technical support center for the solid-phase synthesis (SPPS) of peptides containing Fmoc-α-trifluoromethyl-alanine (Fmoc-α-Tfm-Ala). The unique electronic and steric properties of this amino acid present distinct challenges in peptide synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve optimal coupling yields.

The incorporation of α-Tfm-Ala into peptides can significantly enhance their proteolytic stability due to the steric and electronic effects of the trifluoromethyl group.[1] However, these same properties, particularly the strong electron-withdrawing nature of the CF3 group, dramatically decrease the nucleophilicity of the α-amino group, making subsequent peptide bond formation a significant hurdle.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with Fmoc-α-Tfm-Ala and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Coupling Efficiency to the N-terminus of α-Tfm-Ala

Question: I have successfully coupled Fmoc-α-Tfm-Ala onto my resin-bound peptide, but the subsequent coupling of the next amino acid is failing or showing very low yield. What is causing this and how can I fix it?

Answer: This is the most common challenge when working with α-Tfm-Ala. The reduced nucleophilicity of the nitrogen atom in α-Tfm-Ala, caused by the potent electron-withdrawing effect of the trifluoromethyl group, makes peptide bond formation at this position difficult.[2][3]

Root Cause Analysis and Solutions:

-

Electronic Deactivation: The primary issue is the electronically deactivated N-terminus of the resin-bound α-Tfm-Ala. Standard coupling conditions are often insufficient to overcome this.

-

Solution 1: The Dipeptide Building Block Strategy (Recommended): The most robust solution is to circumvent the difficult on-resin coupling altogether. This involves synthesizing a dipeptide building block in the solution phase (e.g., Fmoc-AA- (α-Tfm-Ala)-OH) and then coupling this dipeptide to the resin-bound peptide.[2][3] This approach has proven effective for incorporating α-Tfm-Ala into longer peptide sequences.[3]

-

Solution 2: Employ Highly Potent Coupling Reagents: If you must attempt a direct on-resin coupling, standard reagents like DCC or DIC are unlikely to be effective.[4] You will need to use more powerful in-situ activating reagents such as:

-

Solution 3: Convert to Acyl Halides: For extremely challenging couplings, converting the incoming Fmoc-amino acid to its acyl fluoride or chloride can provide the necessary reactivity.[3][4] This is a more advanced technique and requires careful handling of the reagents.

-

-

Steric Hindrance: The bulky trifluoromethyl group also contributes to steric hindrance, slowing down the reaction rate.[6][7]

-

Solution 1: Extended Coupling Times: Increase the reaction time significantly, from the standard 1-2 hours to overnight, to allow the reaction to proceed to completion.[4]

-

Solution 2: Elevated Temperature/Microwave SPPS: Applying gentle heat can help overcome the activation energy barrier.[4] Microwave-assisted solid-phase synthesis (MA-SPPS) is a particularly effective method for driving difficult couplings to completion quickly and efficiently.[6]

-

Issue 2: Incomplete Deprotection of the Fmoc Group from α-Tfm-Ala

Question: I am observing incomplete Fmoc deprotection from the α-Tfm-Ala residue, leading to truncated sequences. Why is this happening?

Answer: While less common than coupling issues, incomplete deprotection can occur, especially if the peptide sequence is prone to aggregation.

Root Cause Analysis and Solutions:

-

Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form aggregates on the resin, hindering the access of the deprotection reagent (piperidine) to the Fmoc group.[7][8]

-

Solution 1: Optimize Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help to disrupt aggregation.[4] Using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be beneficial.[4]

-

Solution 2: Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can help to break up secondary structures and improve solvation.

-

Solution 3: Use a Stronger Deprotection Reagent: While 20% piperidine in DMF is standard, for difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in the deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF).[8]

-

Frequently Asked Questions (FAQs)

Q1: Can I use standard carbodiimide coupling reagents like DCC or DIC for coupling to the N-terminus of α-Tfm-Ala?